molecular formula C19H18BrN3O3S B2685554 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide CAS No. 422275-77-2

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide

Cat. No.: B2685554
CAS No.: 422275-77-2
M. Wt: 448.34
InChI Key: GWQSNMYENQEGGH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide (molecular formula: C₁₉H₁₈BrN₃O₃S) features a pentanamide backbone linked to a 4-bromophenoxy group and a 4-oxo-2-sulfanylidene quinazoline moiety. Its unique structure is characterized by:

  • A quinazolinone core with a sulfanylidene (C=S) substituent at position 2, contributing to tautomeric versatility and possible enzyme inhibition.
  • A pentanamide chain, which may influence solubility and pharmacokinetic properties.

Properties

CAS No.

422275-77-2

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.34

IUPAC Name

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide

InChI

InChI=1S/C19H18BrN3O3S/c1-2-5-16(26-13-10-8-12(20)9-11-13)17(24)22-23-18(25)14-6-3-4-7-15(14)21-19(23)27/h3-4,6-11,16H,2,5H2,1H3,(H,21,27)(H,22,24)

InChI Key

GWQSNMYENQEGGH-UHFFFAOYSA-N

SMILES

CCCC(C(=O)NN1C(=O)C2=CC=CC=C2NC1=S)OC3=CC=C(C=C3)Br

solubility

not available

Origin of Product

United States

Biological Activity

2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide is a synthetic compound belonging to the class of quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide is C16H15BrN2O2S, with a molecular weight of 396.27 g/mol. The compound features:

  • A bromophenoxy group, which may enhance lipophilicity and biological interactions.
  • A quinazoline backbone , known for various pharmacological effects.
  • A sulfanylidene moiety , which could contribute to its reactivity and interaction with biological targets.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the quinazoline structure suggests potential inhibition of kinases or other enzymes critical for tumor growth and proliferation.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • In vitro assays demonstrated that compounds similar to 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide can induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Research indicates that quinazoline derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Case Studies

  • Antitumor Efficacy Study : A recent study examined the effects of a related quinazoline derivative on human breast cancer cells (MCF7). The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : In a comparative study of various quinazoline compounds, 2-(4-bromophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pentanamide exhibited superior activity against Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
2-(4-bromophenoxy)-N-(4-oxo...pentanamideAnticancerMCF7 (Breast Cancer)
Quinazoline Derivative XAntimicrobialStaphylococcus aureus
Quinazoline Derivative YAnticancerA549 (Lung Cancer)
2-(4-bromophenoxy)-N-(4-oxo...pentanamideAntimicrobialEscherichia coli

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Several quinazolinone derivatives share structural motifs with the target compound (Table 1):

Compound Name Molecular Formula Key Substituents Synthesis Yield Biological Activity References
Target Compound C₁₉H₁₈BrN₃O₃S 4-Bromophenoxy, sulfanylidene quinazoline Not reported Not explicitly studied
N-[2-(4-Boc-piperazin-1-yl)-4-oxo-3H-quinazolin-6-yl]propanamide (8a) C₂₀H₂₈N₅O₃ Boc-piperazine, propanamide 56–98% Not reported
5-N-Boc-amino-N-[2-(4-Boc-piperazin-1-yl)-4-oxo-3H-quinazolin-6-yl]pentanamide (8d) C₂₇H₃₉N₇O₅ Boc-piperazine, Boc-amino pentanamide 56–98% Not reported
N-(4-Methoxyphenyl)pentanamide C₁₂H₁₇NO₂ 4-Methoxyphenyl, pentanamide Not reported Anthelmintic (similar to albendazole)
Dipeptide-sulphonamide A C₁₉H₂₈N₄O₄S Isobutylamino, methylphenylsulphonamide Not reported Anti-ulcer (2QV3 binding)

Key Observations :

  • Synthetic Yields: Quinazolinone derivatives with piperazine and Boc-protected amines (e.g., 8a, 8d) exhibit high yields (56–98%) , suggesting robust synthetic routes.
  • Biological Activity: N-(4-Methoxyphenyl)pentanamide demonstrates anthelmintic activity comparable to albendazole but with lower cytotoxicity to human cells .
  • Structural Impact: The 4-bromophenoxy group in the target compound may enhance lipophilicity compared to methoxyphenyl or sulphonamide-containing analogues. The sulfanylidene (C=S) group in the quinazolinone core could enable tautomerism or thiol-mediated interactions, unlike the C=O or sulphonamide groups in other compounds .

Pharmacokinetic and Toxicity Profiles

  • N-(4-Methoxyphenyl)pentanamide adheres to Lipinski’s rule of five and shows excellent drug-likeness, with low cytotoxicity (IC₅₀ > 100 μM in SH-SY5Y and Vero cells) .
  • Dipeptide-sulphonamides exhibit favorable topological polar surface area (TPSA) and bioavailability, critical for anti-ulcer activity .
  • The target compound’s bromine atom and quinazolinone core may affect metabolic stability but could increase the risk of off-target interactions due to higher molecular weight (~464 g/mol).

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